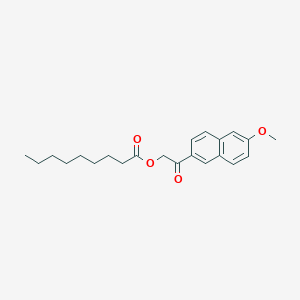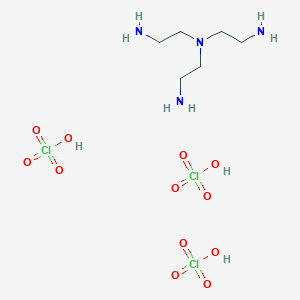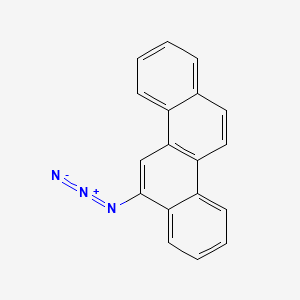![molecular formula C16H9NO6S B14280088 Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]- CAS No. 132067-77-7](/img/structure/B14280088.png)
Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]- is an organic compound that belongs to the class of benzoic acids It features a benzoic acid moiety linked to a benzopyran ring through a thioether linkage, with a nitro group and an oxo group attached to the benzopyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]- typically involves the following steps:
Thioether Formation: The thioether linkage is formed by reacting a thiol compound with a halogenated benzoic acid derivative under basic conditions.
Oxidation: The oxo group is introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and oxidation processes, with careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzopyran ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride
Substitution: Electrophiles such as halogens, nitrating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thioether linkage and oxo group also contribute to the compound’s reactivity and binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrobenzoic acid: Similar in structure but lacks the benzopyran ring and thioether linkage.
3-Nitrobenzoic acid: Another nitrobenzoic acid derivative with different substitution patterns.
2-Hydroxy-3-nitrobenzoic acid: Contains a hydroxyl group instead of the thioether linkage.
Uniqueness
Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]- is unique due to its combination of a benzoic acid moiety, a benzopyran ring, a nitro group, and a thioether linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
132067-77-7 |
|---|---|
Molekularformel |
C16H9NO6S |
Molekulargewicht |
343.3 g/mol |
IUPAC-Name |
2-(3-nitro-2-oxochromen-4-yl)sulfanylbenzoic acid |
InChI |
InChI=1S/C16H9NO6S/c18-15(19)10-6-2-4-8-12(10)24-14-9-5-1-3-7-11(9)23-16(20)13(14)17(21)22/h1-8H,(H,18,19) |
InChI-Schlüssel |
REXCNWVTLBIVNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])SC3=CC=CC=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


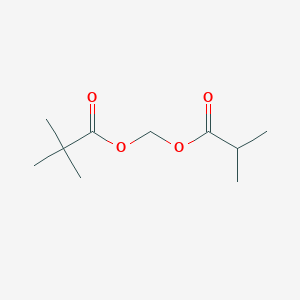
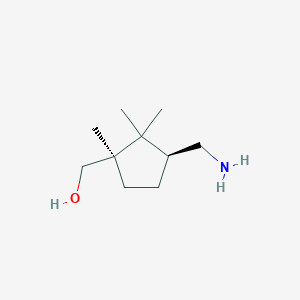
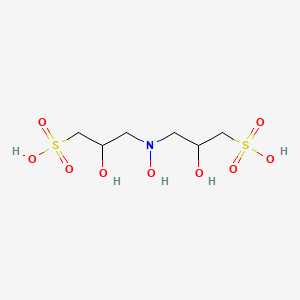

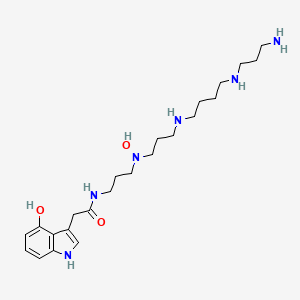
![1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene](/img/structure/B14280058.png)
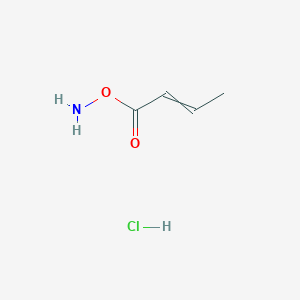
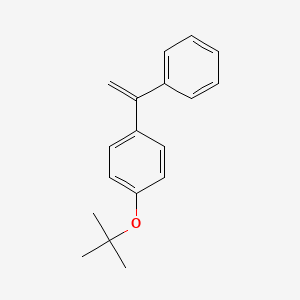
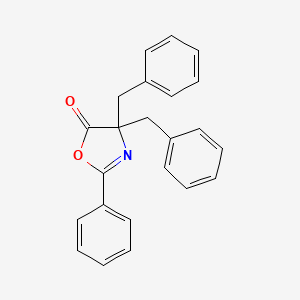

![1,1',1'',1''',1''''-[{6-[(Undec-10-en-1-yl)oxy]benzene-1,2,3,4,5-pentayl}penta(ethyne-2,1-diyl)]pentakis(4-pentylbenzene)](/img/structure/B14280081.png)
